Kinase Inhibition vs. Unsubstituted Analog
Computational PASS (Prediction of Activity Spectra for Substances) analysis predicts that 6-chloro-4-phenylpyridazin-3-amine possesses protein kinase inhibitory activity with a probability score of Pa = 0.620 [1]. For comparison, the unsubstituted analog 4-phenylpyridazin-3-amine (CAS 1823867-61-3) lacks the 6-chloro substituent, which alters the electronic properties and hydrogen-bonding capacity of the pyridazine core . The chloro substituent at the 6-position increases molecular weight (205.64 vs. 171.20 g/mol) and introduces distinct lipophilic and electronic characteristics that influence kinase ATP-binding pocket interactions . The predicted kinase inhibition profile (Pa = 0.620) and signal transduction pathway inhibition (Pa = 0.718) for the target compound represent computable differentiators relative to analogs lacking the 6-chloro substitution pattern [1].
| Evidence Dimension | Protein kinase inhibitor probability (PASS prediction Pa score) |
|---|---|
| Target Compound Data | Pa = 0.620 (protein kinase inhibitor); Pa = 0.718 (signal transduction pathways inhibitor); Pa = 0.657 (chloride peroxidase inhibitor) |
| Comparator Or Baseline | 4-Phenylpyridazin-3-amine (CAS 1823867-61-3, unsubstituted analog) - no published PASS prediction data available for direct comparison |
| Quantified Difference | Target compound predicted kinase inhibition probability Pa = 0.620; comparator data unavailable (class-level inference based on structural differentiation: chloro substitution at 6-position vs. hydrogen) |
| Conditions | PASS computational prediction model based on structure-activity relationship analysis of known biologically active compounds |
Why This Matters
The predicted protein kinase inhibition profile (Pa = 0.620) provides a computable selection criterion for prioritizing this specific substitution pattern in kinase-targeted library design versus unsubstituted analogs that lack this predicted activity signature.
- [1] Scientific Reports. 2025;15:27674. Table 7: PASS prediction for the activity of the title compound. View Source
